Antileishmanial agent-24

antileishmanial in vitro screening IC50

Select Antileishmanial agent-24 (CAS 2999670-36-7) for your visceral leishmaniasis drug discovery. This validated lead compound offers an IC50 of 5.39 μM against L. donovani, 1.7x better than miltefosine, and 56.32% in vivo inhibition. With a selectivity index of 11.8 and established PK, it minimizes optimization risk. Critical for SAR campaigns due to its precise piperazine-chloro substitution pattern.

Molecular Formula C34H29Cl4N3O2
Molecular Weight 653.4 g/mol
Cat. No. B15138111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntileishmanial agent-24
Molecular FormulaC34H29Cl4N3O2
Molecular Weight653.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(COC2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C5=CC=CC=C5Cl)O)C6=C(C(=CC=C6)Cl)Cl
InChIInChI=1S/C34H29Cl4N3O2/c35-23-10-13-31-28(18-23)27(26-4-1-2-5-29(26)36)19-32(39-31)22-8-11-25(12-9-22)43-21-24(42)20-40-14-16-41(17-15-40)33-7-3-6-30(37)34(33)38/h1-13,18-19,24,42H,14-17,20-21H2
InChIKeyRLOQBKNLHGZITP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antileishmanial Agent-24: Quinoline-Piperazine Hybrid with Validated In Vivo Efficacy in Leishmania donovani Models


Antileishmanial agent-24 (CAS 2999670-36-7), designated as compound 33 in the primary literature, is a synthetic quinoline-piperazine hybrid developed via molecular hybridization to target intracellular amastigotes of Leishmania donovani [1]. This compound belongs to a focused series of 35 quinoline-piperazine/pyrrolidine derivatives and exhibits an in vitro IC50 of 5.39 μM against L. donovani amastigotes with a CC50 of 63.5 μM in J774.A1 macrophages, yielding a selectivity index of approximately 11.8 [1].

Why Antileishmanial Agent-24 Cannot Be Substituted with Other Quinoline-Piperazine Analogs


Substitution of antileishmanial agent-24 with other in-class quinoline-piperazine derivatives is not supported by evidence. The primary research demonstrates that among 35 structurally related compounds, only 12 exhibited IC50 values below 10 μM, and only two (compounds 33 and 46) advanced to in vivo testing due to a satisfactory selectivity index [1]. Even the closest analog, compound 46, showed a 7% absolute reduction in in vivo parasite inhibition (49.29% vs. 56.32%) at the same 50 mg/kg dose, underscoring that minor structural modifications—including piperazine versus pyrrolidine substitution and aromatic chloro-substitution patterns—dramatically alter both potency and selectivity [1].

Head-to-Head Quantitative Evidence: Antileishmanial Agent-24 vs. Miltefosine and Compound 46


In Vitro Amastigote Potency: 1.7-Fold Improvement Over Miltefosine

Antileishmanial agent-24 (compound 33) demonstrated an IC50 of 5.39 μM against intracellular L. donovani amastigotes, representing a 1.7-fold improvement in potency compared to the standard-of-care drug miltefosine (IC50 9.25 ± 0.17 μM) when tested in the same luciferase-expressing amastigote assay system [1].

antileishmanial in vitro screening IC50 miltefosine

Selectivity Index (SI): 11.8 vs. Class-Level Inference for Miltefosine

In a standardized cytotoxicity assay using mouse J774.A1 macrophages, antileishmanial agent-24 exhibited a CC50 of 63.5 μM . When combined with its amastigote IC50 of 5.39 μM, the calculated selectivity index (SI) equals 11.8. The primary publication explicitly notes 'lesser cytotoxicity in contrast to the standard drug miltefosine' across the active series [1], providing class-level confirmation of improved safety margins for antileishmanial agent-24.

cytotoxicity selectivity index J774 macrophages drug safety

In Vivo Efficacy: 56.32% Parasite Inhibition, 7% Superior to Closest Analog Compound 46

In the Leishmania donovani/golden hamster model of visceral leishmaniasis, antileishmanial agent-24 (compound 33) achieved 56.32% inhibition of parasite burden following intraperitoneal administration at 50 mg/kg/day for 5 days [1]. The closest structural analog from the same series, compound 46, produced only 49.29% inhibition under identical dosing conditions—a 7% absolute reduction in efficacy [1].

in vivo efficacy Leishmania donovani hamster model parasite inhibition

Pharmacokinetic Validation: Satisfactory IP Exposure Parameters Confirmed

Pharmacokinetic evaluation confirmed that antileishmanial agent-24 (compound 33) demonstrates 'satisfactory IP exposure with adequate parameters' [1]. While exact numerical PK parameters (Cmax, AUC, t1/2) are not disclosed in the publicly available abstract, the authors' explicit statement of satisfactory exposure—alongside the successful in vivo efficacy data—distinguishes this compound from many in-class candidates that fail to achieve measurable in vivo exposure or efficacy [1].

pharmacokinetics IP exposure bioavailability lead optimization

Evidence-Backed Application Scenarios for Antileishmanial Agent-24 Procurement


Lead Compound for Antileishmanial Drug Discovery Programs

Antileishmanial agent-24 is ideally suited as a lead compound in visceral leishmaniasis drug discovery programs. Its validated in vitro potency (1.7-fold better than miltefosine) [1], acceptable selectivity index (SI ≈ 11.8) , and confirmed in vivo efficacy (56.32% inhibition) [1] provide a multi-dimensional data package that supports medicinal chemistry optimization and scaffold expansion.

In Vivo Proof-of-Concept Studies in Hamster Models of Leishmaniasis

Given the demonstrated in vivo efficacy at 50 mg/kg/day i.p. for 5 days in the L. donovani/golden hamster model [1], this compound is appropriate for researchers designing follow-up dose-ranging studies, combination therapy experiments, or extended treatment regimens. The established PK exposure [1] reduces formulation uncertainty.

Structure-Activity Relationship (SAR) Reference Standard

Antileishmanial agent-24 represents a well-characterized quinoline-piperazine hybrid with publicly disclosed IC50 (5.39 μM), CC50 (63.5 μM), and in vivo efficacy data [1]. It serves as an excellent reference standard for SAR campaigns exploring substituent effects on the quinoline core, piperazine linker length, or aromatic chloro-substitution patterns.

Positive Control for In Vitro Amastigote Assays

With a consistent and reproducible IC50 of 5.39 μM against intracellular L. donovani amastigotes [1], antileishmanial agent-24 is a suitable positive control for high-throughput screening assays or for benchmarking novel antileishmanial candidates against the luciferase-expressing amastigote assay system.

Technical Documentation Hub

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